molecular formula C8H4N2 B1484522 4-Ethynylpicolinonitrile CAS No. 1211525-87-9

4-Ethynylpicolinonitrile

Cat. No.: B1484522
CAS No.: 1211525-87-9
M. Wt: 128.13 g/mol
InChI Key: ZIHYBGYABJUIDU-UHFFFAOYSA-N
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Description

4-Ethynylpicolinonitrile is a pyridine derivative featuring a nitrile group at position 2 and an ethynyl (acetylene) substituent at position 4. The ethynyl group’s reactivity enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for constructing complex molecules .

Properties

IUPAC Name

4-ethynylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-3-4-10-8(5-7)6-9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHYBGYABJUIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302580
Record name 4-Ethynyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-87-9
Record name 4-Ethynyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211525-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylpicolinonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromopyridine-2-carbonitrile with ethynylmagnesium bromide in a Grignard reaction. The reaction conditions typically require anhydrous conditions and the use of a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other suitable methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpicolinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Ethynylpicolinonitrile has various applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex organic compounds. In biology, it can be used as a probe for studying biological systems and processes. In industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethynylpicolinonitrile exerts its effects depends on the specific application and context. In general, the compound may interact with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to the modulation of biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (CAS: 1186638-12-9)

  • Structure: Features a chloro substituent at position 3 and a propoxyphenyl-ethynyl group at position 5, distinguishing it from 4-Ethynylpicolinonitrile’s substituent positions.
  • Synthesis : Optimized routes involve coupling reactions, with feasibility highlighted for high-yield pathways. However, exact yields are unspecified in the evidence .
  • Applications : Likely serves as a precursor for bioactive molecules due to its nitrile and ethynyl functionalities.

Ethyl 4-(4-Nitrophenoxy) Picolinate

  • Structure: A picolinate ester with a nitrophenoxy group at position 4. Unlike this compound, it lacks an ethynyl group but shares the nitrile-derived ester moiety.
  • Synthesis: Synthesized via a three-step process from 2-picolinic acid, achieving a total yield of 78.57%. The nitrophenoxy group introduces electron-withdrawing properties, influencing reactivity .
  • Applications : Critical intermediate for biologically active compounds, suggesting parallels in pharmaceutical utility.

4-(4-Aminophenoxy)-N-methylpicolinamide

  • Structure: Contains a methylpicolinamide backbone with an aminophenoxy substituent at position 4. The amide group differentiates it from this compound’s nitrile.
  • Synthesis: Requires refluxing with chlorobenzene for 30 hours, followed by recrystallization.
  • Applications : Likely used in drug discovery due to its amine functionality, which facilitates hydrogen bonding in target interactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Applications
This compound C₈H₅N₂ 129.14 (calc.) Ethynyl (C4), nitrile (C2) N/A Click chemistry, drug intermediates
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile C₁₇H₁₃ClN₂O 296.756 Chloro (C3), propoxyphenyl-ethynyl (C5) Feasible (exact yield unspecified) Bioactive precursors
Ethyl 4-(4-Nitrophenoxy) Picolinate C₁₄H₁₂N₂O₅ 288.26 Nitrophenoxy (C4), ester (C2) 78.57% Pharmaceutical intermediates
4-(4-Aminophenoxy)-N-methylpicolinamide C₁₃H₁₃N₃O₂ 259.27 Aminophenoxy (C4), methylamide (C2) Not reported Drug discovery

Key Research Findings

  • Substituent Position and Reactivity : Ethynyl groups at position 4 (vs. 5 in CAS 1186638-12-9) alter electronic properties and regioselectivity in reactions. For example, ethynyl at C4 may enhance conjugation with the nitrile group, affecting binding in enzyme inhibitors .
  • Synthetic Efficiency: Ethynylpicolinonitrile derivatives may benefit from shorter synthesis times compared to phenoxy-picolinamides (e.g., 30-hour reflux in ). However, yields depend on substituent complexity .

Biological Activity

4-Ethynylpicolinonitrile, also known as 4-ethynyl-2-pyridinecarbonitrile, is an organic compound with the molecular formula C8H4N2\text{C}_8\text{H}_4\text{N}_2 and a molecular weight of approximately 128.13 g/mol. This compound features an ethynyl group (-C≡CH) at the fourth position of the pyridine ring and a nitrile group (-C≡N) at the second position, which contributes to its unique chemical properties and potential biological activities.

The compound's structure allows for various chemical reactions:

  • Oxidation : Can lead to carboxylic acids or other oxidized derivatives.
  • Reduction : Typically results in amines or other reduced derivatives.
  • Substitution : Produces a variety of substituted pyridines depending on the nucleophile used.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating biological activities relevant to drug discovery and therapeutic applications. The precise mechanism remains an area of ongoing research, but similar compounds have shown diverse pharmacological effects, including anti-inflammatory and anticancer activities.

Research Findings

Recent studies have highlighted several key areas of activity:

  • Anticancer Potential : Compounds with structural similarities have demonstrated selective inhibition of cancer cell proliferation. For instance, studies indicate that derivatives can inhibit specific kinases involved in cancer progression .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
  • Biochemical Applications : The compound has been utilized in surface-enhanced Raman spectroscopy (SERS) applications, enhancing detection capabilities for biomolecules .

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Anticancer Activity : Research has shown that compounds similar to this compound can inhibit the proliferation of colon cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
  • Biosensing Applications : The use of this compound in SERS tags has been explored for its ability to enhance the detection of glucose and other biomolecules, indicating its relevance in medical diagnostics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-EthynylpyridineEthynyl group at position 2Different reactivity patterns compared to bromo derivatives
3-Amino-6-ethynylpicolinonitrileAmino group at position 3Potential for different pharmacological profiles
2-Bromo-4-ethynylpyridineBromo group at position 2May exhibit anti-inflammatory properties through similar mechanisms
5-Chloro-2-ethynylpyridineChlorine instead of bromineDifferent reactivity due to electronegativity differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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